molecular formula C18H21NO3 B496048 2-butoxy-N-(2-methoxyphenyl)benzamide

2-butoxy-N-(2-methoxyphenyl)benzamide

Cat. No.: B496048
M. Wt: 299.4g/mol
InChI Key: CZGYRTUSFGYYRX-UHFFFAOYSA-N
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Description

2-Butoxy-N-(2-methoxyphenyl)benzamide is a benzamide derivative featuring a 2-butoxy substituent on the benzamide core and a 2-methoxyphenyl group attached via an amide linkage. Benzamide derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and receptor antagonism properties, influenced by substituent variations .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4g/mol

IUPAC Name

2-butoxy-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C18H21NO3/c1-3-4-13-22-16-11-7-5-9-14(16)18(20)19-15-10-6-8-12-17(15)21-2/h5-12H,3-4,13H2,1-2H3,(H,19,20)

InChI Key

CZGYRTUSFGYYRX-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of 2-butoxy-N-(2-methoxyphenyl)benzamide with related benzamide derivatives:

Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Key Functional Groups
This compound 2-butoxy (benzamide), 2-methoxy (N-phenyl) C₁₈H₂₁NO₃ Not reported Not reported Amide, methoxy, butoxy
(E)-5-Iodo-2-(3-(2-methoxyphenyl)acrylamido)benzamide (4i) 5-iodo, acrylamido, 2-methoxyphenyl C₁₇H₁₅IN₂O₃ 240–242 32 Iodo, acrylamido, methoxy
(E)-5-Methoxy-2-(3-(2-methoxyphenyl)acrylamido)benzamide (4j) 5-methoxy, acrylamido, 2-methoxyphenyl C₁₈H₁₈N₂O₄ 158–161 36 Methoxy (×2), acrylamido
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide 4-butoxy, benzoimidazolyl C₂₄H₂₁N₃O₂ Not reported >30 Butoxy, benzoimidazole
4-Bromo-N-(2-methoxyphenyl)benzamide 4-bromo, 2-methoxyphenyl C₁₄H₁₂BrNO₂ Not reported Not reported Bromo, methoxy

Key Observations :

  • Substituent Effects on Melting Points : Bulky or polar groups (e.g., iodo in 4i) increase melting points compared to smaller substituents (e.g., methoxy in 4j) .
  • Synthetic Yields : Acrylamido-linked derivatives (e.g., 4i, 4j) exhibit moderate yields (32–36%), while multi-step syntheses (e.g., benzoimidazolyl derivative ) achieve >30% overall yield.
Antitumor Activity
  • Butoxy-Containing Analog : N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide demonstrates potent antitumor activity, attributed to the butoxy group enhancing hydrophobic interactions with cellular targets .
Receptor Binding and Antagonism
  • 5-HT1A Antagonists : p-MPPI and p-MPPF (4-iodo/p-fluoro-N-(2-methoxyphenyl)benzamide derivatives) act as serotonin receptor antagonists, with iodine enhancing binding affinity over fluorine .
  • Dopamine D3 Selectivity : Radioligands like [³H]WC-10 (a 2-methoxyphenyl-benzamide derivative) exhibit high selectivity for dopamine D3 receptors, influenced by methoxy positioning .

Crystallographic and Hydrogen Bonding Analysis

  • 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide : Crystallizes in an orthorhombic system (Pca21) with hydrogen bonds stabilizing the methoxy and amide groups, a pattern likely shared by this compound .
  • Impact of Substituents : Halogens (e.g., bromo in ) and methoxy groups direct crystal packing via C–H···O and N–H···O interactions, critical for solubility and stability .

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